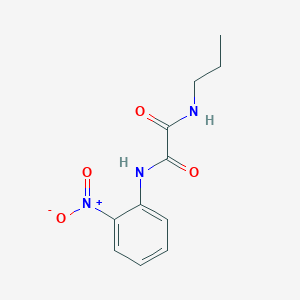

N'-(2-nitrophenyl)-N-propyloxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-(2-nitrophenyl)-N-propyloxamide” is a compound that is not widely documented in the literature. It is a derivative of nitrophenol , which is a compound of the formula HOC6H5−x(NO2)x. Nitrophenols are more acidic than phenol itself . The compound also seems to have similarities with N-(2-nitrophenyl)phosphoric triamide .

Mecanismo De Acción

Target of Action

Compounds with a similar structure, such as those based on a (2-nitrophenyl)methanol scaffold, have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .

Mode of Action

It’s plausible that it may interact with its target in a manner similar to other (2-nitrophenyl)methanol derivatives, which display a tight-binding mode of action . This suggests that the compound may bind strongly to its target, potentially inhibiting its function.

Biochemical Pathways

Given the potential inhibition of pqsd, it could impact the biosynthesis of signal molecules in pseudomonas aeruginosa . This could disrupt cell-to-cell communication within the bacterial community, affecting their collective behavior.

Result of Action

If it acts similarly to other (2-nitrophenyl)methanol derivatives, it could display anti-biofilm activity . This could potentially disrupt the formation of bacterial biofilms, which are often resistant to conventional antibiotics.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N'-(2-nitrophenyl)-N-propyloxamide in lab experiments is its specificity for acetylcholinesterase. It is a potent and reversible inhibitor of this enzyme, making it a useful tool for studying its activity. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the use of N'-(2-nitrophenyl)-N-propyloxamide in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain. This compound could also be used to study the activity of other enzymes and proteins involved in various physiological processes. Additionally, the development of new synthetic methods for the production of this compound could lead to improved purity and yield, making it a more useful tool for scientific research.

Métodos De Síntesis

N'-(2-nitrophenyl)-N-propyloxamide can be synthesized by reacting 2-nitroaniline with propionyl chloride in the presence of an acid catalyst. The resulting product is then purified using various chromatographic techniques. The purity of the final product is crucial for its use in scientific research.

Aplicaciones Científicas De Investigación

N'-(2-nitrophenyl)-N-propyloxamide has been used in various scientific research applications, including enzyme kinetics studies, protein-protein interactions, and drug discovery. It has been used to study the activity of various enzymes, including cholinesterases and acetylcholinesterases. This compound has also been used to investigate the binding of different ligands to proteins, such as the estrogen receptor.

Propiedades

IUPAC Name |

N'-(2-nitrophenyl)-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-2-7-12-10(15)11(16)13-8-5-3-4-6-9(8)14(17)18/h3-6H,2,7H2,1H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPGWPNUZQPPPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899088.png)

![2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2899089.png)

![3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2899095.png)

![3-{2-Cyano-2-[(pyridin-4-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B2899096.png)

![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2899099.png)

![2-ethoxy-5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2899103.png)

![(1R,5S)-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2899104.png)

![Tert-butyl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2899105.png)

![2-((3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2899109.png)